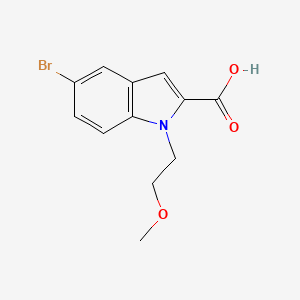

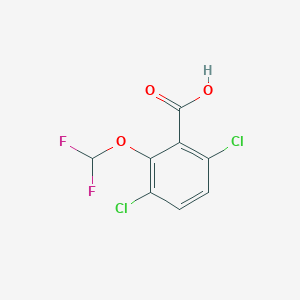

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

Overview

Description

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid, or 5-Br-1-MEO-1H-Indole-2-carboxylic acid, is an organic compound that is used in a variety of scientific research applications. It is a derivative of indole and is primarily used as a building block for other compounds. It is a highly versatile compound with a wide range of potential applications in the field of biochemistry and pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid belongs to the family of indole derivatives, which are of significant interest in organic chemistry due to their complex structure and diverse reactivity. Indole synthesis, including that of its derivatives, is a well-studied area, with numerous methodologies developed for the preparation of indoles due to their presence in natural products and utility in drug synthesis. The synthesis of indole derivatives often involves strategies that allow for the selective functionalization of the indole core, providing access to a wide range of biologically active compounds (Taber & Tirunahari, 2011).

Biorenewable Chemicals and Sustainable Chemistry

Indole derivatives, including 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid, are explored within the context of biorenewable chemicals, contributing to sustainable chemistry initiatives. Research focuses on deriving valuable chemicals from biomass, a key aspect of green chemistry. For example, the conversion of plant biomass into furan derivatives highlights the potential of renewable sources to replace non-renewable hydrocarbons in chemical synthesis. Derivatives of indole could fit into this paradigm by serving as intermediates in the synthesis of bio-based polymers, functional materials, and fuels, emphasizing the role of such compounds in the transition towards more sustainable chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Drug Synthesis and Medical Applications

Indole derivatives are recognized for their flexibility and utility in drug synthesis due to their structural complexity and functional group diversity. Levulinic acid (LEV), for example, demonstrates the potential of carboxylic acid derivatives in medicine by serving as a precursor for various drugs. This highlights the broader applicability of compounds like 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid in pharmaceuticals, where they could be used to synthesize a range of therapeutic agents, offering potential in cancer treatment, medical materials, and other medical fields. The presence of carboxyl and other functional groups in these derivatives allows for diverse chemical reactions, enabling the synthesis of medicinally active compounds and facilitating cleaner and more cost-effective drug production processes (Zhang et al., 2021).

properties

IUPAC Name |

5-bromo-1-(2-methoxyethyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKNKTCAXJUYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)